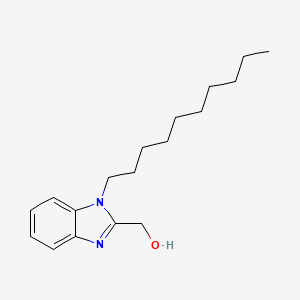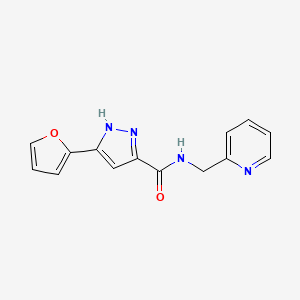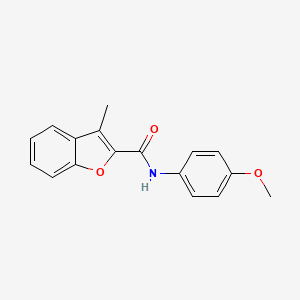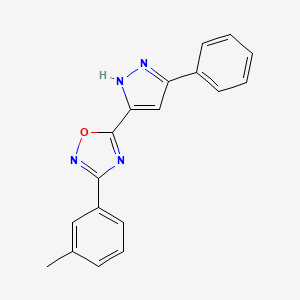
(1-decyl-1H-1,3-benzodiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-decyl-1H-1,3-benzodiazol-2-yl)methanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a decyl group attached to the nitrogen atom at position 1 and a methanol group attached to the carbon atom at position 2 of the benzimidazole ring.
Mechanism of Action
Target of Action
Similar compounds such as benzimidazoles have been known to interact with various biological targets .
Mode of Action
The benzimidazole ring structure is known to increase the bidentate ability of the ligand, which could potentially influence its interaction with its targets .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biochemical pathways, including those involved in pharmaceutical and agrochemical applications .
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results) could potentially influence its bioavailability .
Result of Action
Similar compounds have been associated with various biological effects, such as the blocking of signal reception at the level of certain receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-decyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Hydroxymethylation: The methanol group can be introduced by reacting the benzimidazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-decyl-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halides, ethers, or esters.
Scientific Research Applications
(1-decyl-1H-1,3-benzodiazol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
(1H-1,3-benzodiazol-1-yl)methanol: Lacks the decyl group, making it less hydrophobic.
(1H-1,3-benzodiazol-2-yl)methanol: Similar structure but without the decyl group.
(1-decyl-1H-1,3-benzodiazol-2-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(1-decyl-1H-1,3-benzodiazol-2-yl)methanol is unique due to the presence of both a decyl group and a methanol group, which confer specific physicochemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its reactivity, biological activity, and applications in various fields.
Properties
IUPAC Name |
(1-decylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)19-18(20)15-21/h9-10,12-13,21H,2-8,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIQOMMJZSZSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-[(4-methoxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418936.png)
![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)
![3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418951.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6418954.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)


![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)

![1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6419024.png)
![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
